2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is characterized by a pyrrolidine moiety and a chlorophenyl group, which contribute to its biological activity. This compound is primarily classified as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential therapeutic applications. The CAS number for 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is 1956309-54-8, and it is recognized under various chemical databases such as PubChem and ChemSrc .
The synthesis of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular formula of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is , with a molecular weight of approximately 276.159 g/mol. The structure features a pyrrolidine ring attached to a chlorophenyl group with an acetic acid moiety.
The compound's structural representation can be derived from its SMILES notation: Cl.C(=O)CN1CCN(CC1)C(c2ccccc2) .
The primary reactions involving 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride include:
These reactions are often facilitated under specific conditions such as controlled temperature and solvent environments to optimize yields .
The mechanism of action for compounds like 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride primarily involves modulation of neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways. This modulation may lead to effects such as:
Research indicates that similar compounds have shown efficacy in preclinical models, suggesting that this compound may also exhibit beneficial effects in treating neurological disorders .
While specific physical properties like density and boiling point are not readily available, general characteristics can be inferred based on similar compounds:
The chemical properties include:
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has potential applications in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4